molecular formula C9H12O5S2 B5847910 1-methoxy-2,4-bis(methylsulfonyl)benzene CAS No. 17481-99-1

1-methoxy-2,4-bis(methylsulfonyl)benzene

Cat. No.: B5847910
CAS No.: 17481-99-1
M. Wt: 264.3 g/mol
InChI Key: SGUARUOUJKVVJL-UHFFFAOYSA-N
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Description

1-methoxy-2,4-bis(methylsulfonyl)benzene is an organic compound with the molecular formula C9H12O5S2 It is characterized by the presence of a methoxy group and two methylsulfonyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methoxy-2,4-bis(methylsulfonyl)benzene typically involves the sulfonation of a methoxy-substituted benzene derivative. One common method is the reaction of 1-methoxy-2,4-dimethylbenzene with sulfur trioxide or chlorosulfonic acid, followed by oxidation to introduce the sulfonyl groups. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or chloroform to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-methoxy-2,4-bis(methylsulfonyl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl groups to sulfide groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Conditions typically involve the use of Lewis acids or bases to facilitate the substitution reactions.

Major Products Formed

The major products formed from these reactions include various sulfone and sulfide derivatives, as well as substituted benzene compounds with different functional groups.

Scientific Research Applications

1-methoxy-2,4-bis(methylsulfonyl)benzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-methoxy-2,4-bis(methylsulfonyl)benzene involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl groups can form strong interactions with nucleophilic sites, while the methoxy group can participate in hydrogen bonding or hydrophobic interactions. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1-methoxy-4-(methylsulfonyl)benzene: Similar structure but with only one methylsulfonyl group.

    1,4-bis(methylsulfonyl)benzene: Lacks the methoxy group but has two methylsulfonyl groups in different positions.

    1-methoxy-2,4-dimethylbenzene: Contains methyl groups instead of methylsulfonyl groups.

Uniqueness

1-methoxy-2,4-bis(methylsulfonyl)benzene is unique due to the combination of its methoxy and methylsulfonyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

1-methoxy-2,4-bis(methylsulfonyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O5S2/c1-14-8-5-4-7(15(2,10)11)6-9(8)16(3,12)13/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGUARUOUJKVVJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)C)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201275272
Record name 1-Methoxy-2,4-bis(methylsulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201275272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17481-99-1
Record name 1-Methoxy-2,4-bis(methylsulfonyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17481-99-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methoxy-2,4-bis(methylsulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201275272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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